Cas no 894852-67-6 (N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine)

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is a substituted indole derivative with potential applications in pharmaceutical and chemical research. Its structure features a methylated amine group attached to the 2-position of a 3-methylindole scaffold, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or receptor-based pathways. The presence of the N-methyl and 3-methyl groups enhances its lipophilicity, potentially improving membrane permeability in biological systems. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive amine functionality.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine structure
894852-67-6 structure
Product Name:N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
CAS No:894852-67-6
MF:C11H14N2
MW:174.242262363434
MDL:MFCD05181743
CID:1075873
PubChem ID:26722512
Update Time:2025-10-28

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
    • 894852-67-6
    • SCHEMBL1252322
    • CHEMBRDG-BB 4010855
    • CS-0325988
    • methyl[(3-methyl-1H-indol-2-yl)methyl]amine
    • AKOS005174233
    • N-methyl-(3-methyl-1H-indol-2-yl)methanamine
    • LS-04129
    • FT-0683684
    • 3-methyl-2-(methylaminomethyl)indole
    • N-methyl(3-methyl-1H-indol-2-yl)methanamine
    • LLEMUFNSHIFWGM-UHFFFAOYSA-N
    • DTXSID70650278
    • ALBB-013297
    • MDL: MFCD05181743
    • Inchi: 1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3
    • InChI Key: LLEMUFNSHIFWGM-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(C)=C1CNC

Computed Properties

  • Exact Mass: 174.11600
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 324.8±27.0 °C at 760 mmHg
  • Flash Point: 105.8±23.2 °C
  • PSA: 27.82000
  • LogP: 2.58660

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Security Information

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine: A Comprehensive Overview

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine, also known by its CAS registry number CAS No. 894852-67-6, is a fascinating compound with significant potential in various fields of chemical research and application. This compound, which belongs to the class of indole derivatives, has garnered attention due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, chemical synthesis, biological applications, and recent advancements related to this compound.

The molecular structure of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is characterized by an indole ring system with a methyl group attached at the 3-position and an N-methylation at the 2-position. This configuration imparts unique electronic properties to the molecule, making it a valuable substrate for various chemical transformations. The indole moiety is known for its aromaticity and ability to participate in hydrogen bonding, which are critical for its interactions with biological systems.

Recent studies have highlighted the importance of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine in drug discovery efforts. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate key biological pathways, such as kinase activity and receptor binding, has been extensively investigated in preclinical models.

In terms of synthesis, N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and reductive amination. These methods allow for precise control over the stereochemistry and functional groups present in the molecule, enabling researchers to tailor its properties for specific applications. The use of catalytic asymmetric synthesis has also been reported, providing access to enantiomerically pure derivatives of this compound.

The biological activity of N-Methyl-1-(3-methyl-1H-indol-2-y l)methanamine has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as tyrosine kinases and histone deacetylases (HDACs). These findings suggest that the compound may have potential as a therapeutic agent in the treatment of cancers characterized by dysregulated signaling pathways.

Moreover, N-Methyl- strong>N-methylamino groups are known to enhance drug bioavailability by improving solubility and permeability. This property makes N-Methyl- strong>N-methylindole derivatives attractive candidates for drug delivery systems. Recent research has also explored the use of this compound as a building block for constructing more complex molecular architectures, such as macrocycles and supramolecular assemblies.

In conclusion, CAS No. 894852- strong>67-6, or N-Methyl- strong>N-methylindole derivative, represents a promising compound with diverse applications in chemical research and drug development. Its unique structural features, coupled with its versatile synthetic methods and intriguing biological activities, position it as a valuable tool for advancing our understanding of molecular interactions and therapeutic interventions.

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